
Oxcarbazepine-13C6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxcarbazepine-13C6 is a stable-labeled internal standard used in various scientific applications. It is a derivative of oxcarbazepine, which is an anticonvulsant medication primarily used to treat epilepsy and mood disorders . The compound is labeled with carbon-13 isotopes, making it useful in isotope dilution methods for quantitation by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Oxcarbazepine-13C6 involves the incorporation of carbon-13 isotopes into the oxcarbazepine molecule. This is typically achieved through a series of chemical reactions that replace the carbon atoms in the oxcarbazepine structure with carbon-13 isotopes. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using specialized equipment and techniques to ensure the incorporation of carbon-13 isotopes. The process is carefully controlled to maintain the purity and stability of the compound. The final product is often provided as a solution in acetonitrile, packaged in ampules for ease of use in laboratory settings .
化学反应分析
Types of Reactions
Oxcarbazepine-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form its active metabolite, 10,11-dihydro-10-hydroxycarbamazepine.
Reduction: Reduction reactions can convert this compound back to its parent compound.
Substitution: Substitution reactions can occur at various positions on the this compound molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include 10,11-dihydro-10-hydroxycarbamazepine and other derivatives that retain the carbon-13 isotopic labeling .
科学研究应用
Oxcarbazepine-13C6 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
作用机制
Oxcarbazepine-13C6 exerts its effects by blocking voltage-sensitive sodium channels, stabilizing hyperexcited neuronal membranes, inhibiting repetitive firing, and decreasing the propagation of synaptic impulses . These actions prevent the spread of seizures and are believed to be the primary mechanism by which oxcarbazepine and its derivatives exert their anticonvulsant effects .
相似化合物的比较
Similar Compounds
Carbamazepine: An older anticonvulsant with a similar mechanism of action but different metabolic pathways.
Eslicarbazepine Acetate: A newer compound with a higher selectivity for the inactivated state of voltage-gated sodium channels.
Uniqueness
Oxcarbazepine-13C6 is unique due to its stable isotopic labeling, which makes it particularly useful in analytical applications requiring precise quantitation. Its incorporation of carbon-13 isotopes allows for accurate measurement and monitoring in various scientific and industrial settings .
属性
分子式 |
C15H12N2O2 |
|---|---|
分子量 |
258.22 g/mol |
IUPAC 名称 |
5-oxo-6H-benzo[b][1]benzazepine-11-carboxamide |
InChI |
InChI=1S/C15H12N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8H,9H2,(H2,16,19)/i1+1,3+1,5+1,7+1,10+1,12+1 |
InChI 键 |
CTRLABGOLIVAIY-DTUITLBKSA-N |
手性 SMILES |
C1C(=O)C2=CC=CC=C2N([13C]3=[13CH][13CH]=[13CH][13CH]=[13C]31)C(=O)N |
规范 SMILES |
C1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


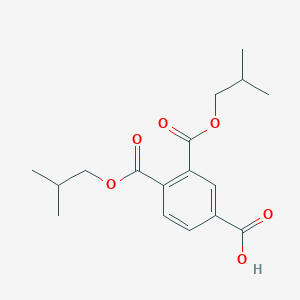
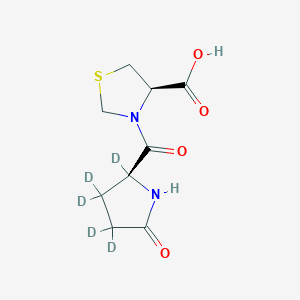
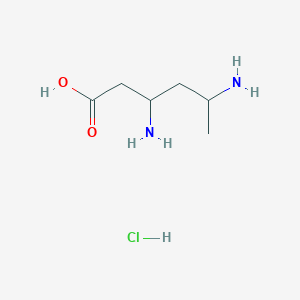
![2-[3-(1-Methylindol-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B13862099.png)


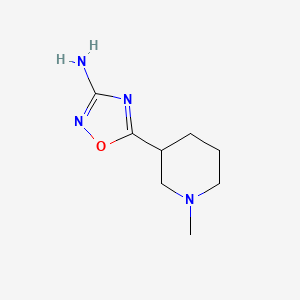
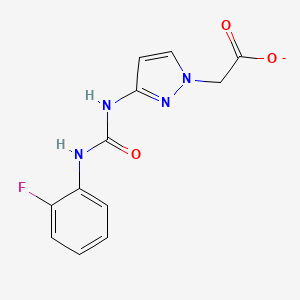
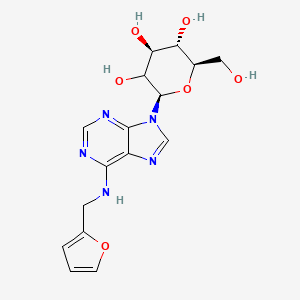
![(E)-3-[4-amino-3-(hydroxymethyl)-5-methylphenyl]prop-2-enenitrile](/img/structure/B13862119.png)
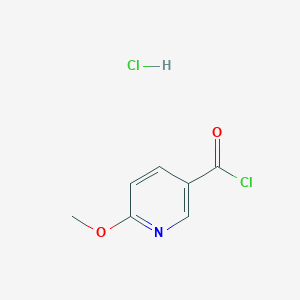
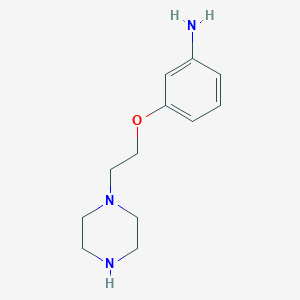
![4-[2-(4-Methyl-6-phenylpyridazin-3-yl)oxyethyl]morpholine](/img/structure/B13862134.png)
![Phenyl(6-pyridin-2-ylimidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B13862138.png)
